molecular formula C8H6BrN3O2 B1408203 5-bromo-4-methyl-7-nitro-1H-indazole CAS No. 1858255-52-3

5-bromo-4-methyl-7-nitro-1H-indazole

Cat. No.: B1408203
CAS No.: 1858255-52-3
M. Wt: 256.06 g/mol
InChI Key: IRWIMKYSTQZEKJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-7-nitro-1H-indazole is a chemical compound with the linear formula C8H6BrN3O2 . It has a molecular weight of 256.06 . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of indazoles, the class of compounds to which this compound belongs, has been the subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

Indazoles, including this compound, can undergo a variety of chemical reactions. These include 1,3-dipolar cycloaddition reactions, radical-mediated decarboxylative C(sp3)-N cross-coupling, and CuI-catalyzed coupling of N-acyl-N’-substituted hydrazines with aryl iodides .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 211.1 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .

Scientific Research Applications

Crystal and Molecular Structure Studies

The compound 5-Bromo-4-Methyl-7-Nitro-1H-Indazole has been utilized in the study of crystal and molecular structures. Research has focused on understanding the intermolecular interactions and molecular parameters of similar compounds using techniques like X-ray diffraction and NMR spectroscopy. This knowledge is vital for understanding the behavior of these compounds in different states and forms the basis for further chemical and biological applications (Cabildo et al., 2011).

Enzymatic Inhibition and Biological Properties

Studies have also explored the effects of similar nitroindazole derivatives on various enzymes. For example, certain indazole derivatives have been found to inhibit nitric oxide synthase (NOS) enzyme activity in different tissue sources, suggesting their potential as tools for examining the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).

Electrophilic Reactivity and Chemical Behavior

The electrophilic reactivity of similar bromo-methyl-indazole compounds has been investigated, providing insights into their chemical behavior and reactivity under different conditions. This is important for designing synthetic pathways and understanding the reactivity patterns of these compounds (Barlin, 1967).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to use it only under a chemical fume hood .

Future Directions

Indazoles are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles, including 5-bromo-4-methyl-7-nitro-1H-indazole, is of strategic importance .

Properties

IUPAC Name

5-bromo-4-methyl-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIMKYSTQZEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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